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Abstract

SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2
domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple
receptor tyrosine kinase (RTK) signaling pathways, SHP2 has emerged as a key target in
oncology. SHP394 locks the SHP2 protein in a closed, auto-inhibited conformation, preventing
its catalytic activity. Preclinical data demonstrates that this inhibition leads to the suppression of
the RAS-ERK signaling cascade, resulting in dose-dependent anti-tumor activity in various
cancer models. This document provides a comprehensive overview of the preclinical
pharmacology of SHP394, including its mechanism of action, quantitative in vitro and in vivo
data, and detailed experimental methodologies.

Core Mechanism of Action

SHP394 is an allosteric inhibitor that targets the protein tyrosine phosphatase SHP2. SHP2 is a
non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction
downstream of numerous growth factors and cytokines.[1] It is a key positive regulator of the
RAS/extracellular signal-regulated kinase (ERK) signaling pathway, a cascade vital for cell
proliferation, survival, and differentiation.[2]

Unlike active site inhibitors, SHP394 binds to a tunnel-like allosteric site formed by the interface
of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This
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binding stabilizes SHP2 in its inactive, auto-inhibited conformation. In this state, the N-SH2
domain blocks the PTP catalytic site, preventing it from dephosphorylating its substrates and
activating downstream signaling. The primary consequence of SHP394-mediated SHP2
inhibition is the blockade of the RAS-ERK and AKT signaling pathways.[2]

Signaling Pathway

SHP2 acts as a central hub, integrating signals from RTKs to activate the RAS-ERK cascade.
Upon RTK activation, SHP2 is recruited to the plasma membrane, where it dephosphorylates
specific substrates, leading to the activation of RAS. This initiates a phosphorylation cascade
through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene
expression related to cell growth and survival. SHP394's allosteric inhibition of SHP2 effectively
shuts down this entire pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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